

A Comparative Guide to ZSET-845 (AT845) for Late-Onset Pompe Disease

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Compound of Interest				
Compound Name:	ZSET-845			
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This guide provides a comprehensive comparison of the investigational gene therapy **ZSET-845** (also known as AT845 or zocaglusagene nuzaparvovec) with established enzyme replacement therapies (ERTs) for the treatment of Late-Onset Pompe Disease (LOPD). The information is intended for researchers, scientists, and drug development professionals, offering an objective look at the available experimental data.

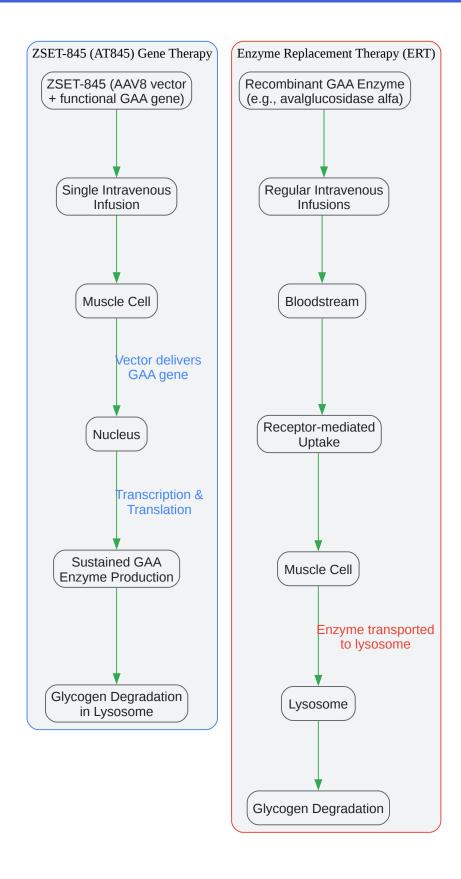
Pompe disease is a rare genetic disorder caused by a deficiency of the enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen in lysosomes, primarily affecting muscle tissue.[1][2] **ZSET-845** (AT845) represents a novel gene therapy approach designed to address the underlying genetic cause of the disease.

Mechanism of Action: A Fundamental Shift in Treatment Strategy

Current standard-of-care for Pompe disease is enzyme replacement therapy (ERT), which involves regular intravenous infusions of recombinant human GAA (rhGAA).[3] Next-generation ERTs, such as avalglucosidase alfa, have been engineered for improved targeting to muscle cells.[3]

ZSET-845 (AT845), however, employs a different strategy. It is an adeno-associated virus (AAV) vector-based gene replacement therapy.[4][5][6] It is designed to deliver a functional copy of the human GAA gene directly to muscle cells.[4][6] This allows for the endogenous production of the GAA enzyme within the target tissues.[4]



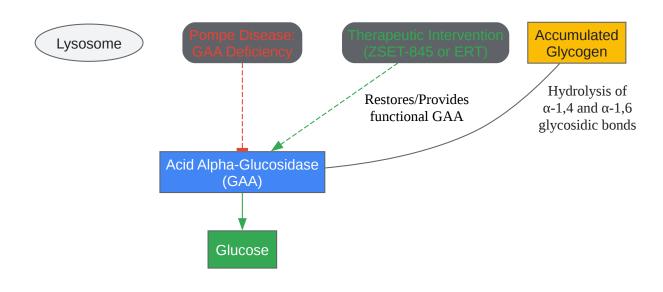


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Figure 1. Comparative workflows of **ZSET-845** (AT845) gene therapy and Enzyme Replacement Therapy (ERT).

The core biochemical pathway for both treatments is the lysosomal degradation of glycogen. A deficiency in GAA leads to glycogen accumulation within the lysosome, disrupting normal cell function. Both **ZSET-845** (AT845) and ERTs aim to restore this enzymatic activity.



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Figure 2. The role of GAA in lysosomal glycogen degradation and the impact of therapeutic interventions.

Comparative Efficacy Data

Clinical trial data for **ZSET-845** (AT845) is from the ongoing Phase 1/2 FORTIS study, while data for the comparator, avalglucosidase alfa, is from the larger Phase 3 COMET trial.



Parameter	ZSET-845 (AT845) - FORTIS Trial (Phase 1/2)[5][6][7]	Avalglucosidase Alfa - COMET Trial (Phase 3)[8][9][10]	Alglucosidase Alfa - COMET Trial (Phase 3)[10]
Study Design	Open-label, ascending dose	Double-blind, randomized, active- controlled	Double-blind, randomized, active- controlled
Population	Adults with LOPD (n=4 in interim analysis)	Treatment-naïve adults with LOPD (n=51)	Treatment-naïve adults with LOPD (n=49)
Forced Vital Capacity (FVC) % Predicted	Stable over time post- treatment	+2.9 point improvement at 49 weeks; +1.38 LS mean change at 145 weeks	+0.5 point improvement at 49 weeks
6-Minute Walk Test (6MWT)	Stable over time post- treatment	+32.2 m improvement at 49 weeks; +20.65 m LS mean change at 145 weeks	+2.2 m improvement at 49 weeks
ERT Withdrawal	3 out of 4 participants withdrew from ERT and maintained stability	Not Applicable	Not Applicable
Biomarkers (Urine Glc4)	Remained relatively stable after ERT withdrawal	Data not highlighted in these results	Data not highlighted in these results

Experimental Protocols ZSET-845 (AT845) - FORTIS Trial (NCT04174105)[6][11] [12]

• Objective: To evaluate the safety, tolerability, and exploratory efficacy of **ZSET-845** (AT845) in adults with LOPD.

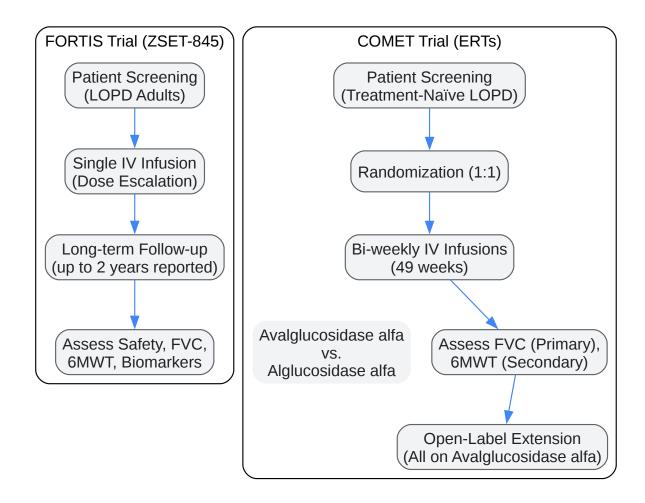


- Design: A multicenter, open-label, ascending-dose, first-in-human clinical trial.
- Intervention: A single intravenous infusion of ZSET-845 (AT845) at doses of 3x10¹³ vg/kg or 6x10¹³ vg/kg.
- Primary Outcome Measures: Safety and tolerability.
- Secondary (Exploratory) Efficacy Measures:
 - Forced Vital Capacity (FVC): Assessed via spirometry to measure changes in respiratory muscle function.
 - 6-Minute Walk Test (6MWT): A standardized test to measure functional exercise capacity.
 - Patient-Reported Outcomes: Including the PROMIS Item Bank v1.0 Fatigue-Short Form 8a.[5][7]
 - Biomarkers: Measurement of urine glucotetrasaccharide (Glc4) levels.[11]

Avalglucosidase Alfa vs. Alglucosidase Alfa - COMET Trial (NCT02782741)[8][10][13]

- Objective: To compare the efficacy and safety of avalglucosidase alfa to alglucosidase alfa in treatment-naïve patients with LOPD.
- Design: A Phase 3, double-blind, randomized, multinational trial.
- Intervention: Intravenous infusions of either avalglucosidase alfa (20 mg/kg) or alglucosidase alfa (20 mg/kg) every two weeks for 49 weeks, followed by an open-label extension where all patients received avalglucosidase alfa.
- Primary Outcome Measure: Change from baseline in FVC percent predicted in the upright position.
- Key Secondary Outcome Measure: Change from baseline in the 6MWT distance.





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Figure 3. Simplified workflows for the FORTIS and COMET clinical trials.

Summary and Future Outlook

ZSET-845 (AT845) offers a promising new modality for treating LOPD by aiming for a one-time administration that provides sustained, endogenous GAA production in muscle tissue. Early data from the FORTIS trial suggest the therapy is generally well-tolerated and can lead to functional stability, even allowing some patients to discontinue their regular ERT infusions.[6] [11]



In comparison, next-generation ERTs like avalglucosidase alfa have demonstrated statistically significant improvements in respiratory function and walking distance over the previous standard of care in a robust Phase 3 trial.[10] However, ERT requires lifelong, regular infusions.

The key differentiator for **ZSET-845** (AT845) is its potential for a durable, long-term effect from a single dose. Further data from the ongoing FORTIS trial will be crucial to quantify the magnitude and durability of its efficacy and to fully understand its long-term safety profile in a larger patient population. These results will ultimately determine its place in the evolving treatment landscape for Pompe disease.

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